molecular formula C13H14ClNO3 B4728399 ethyl N-[3-(3-chlorophenyl)acryloyl]glycinate

ethyl N-[3-(3-chlorophenyl)acryloyl]glycinate

Cat. No. B4728399
M. Wt: 267.71 g/mol
InChI Key: NIWFKGYROMZBEX-VOTSOKGWSA-N
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Description

Ethyl N-[3-(3-chlorophenyl)acryloyl]glycinate, also known as ethyl 3-(3-chlorophenyl)-2-cyanoacrylate, is a chemical compound that has been widely studied for its potential applications in various fields of science. It is an acrylate derivative that has been synthesized through a number of methods and has been shown to exhibit unique biochemical and physiological effects. In

Mechanism of Action

The mechanism of action of ethyl N-[3-(3-chlorophenyl)acryloyl]glycinate N-[3-(3-chlorophenyl)acryloyl]glycinate is not well understood. However, it has been suggested that the compound may act by inhibiting the activity of enzymes involved in various biological processes, including DNA replication and protein synthesis.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a number of unique biochemical and physiological effects. It has been shown to inhibit the growth of various microorganisms, including bacteria and fungi. In addition, it has been shown to exhibit antitumor activity in various cancer cell lines. The compound has also been shown to exhibit anti-inflammatory and analgesic properties.

Advantages and Limitations for Lab Experiments

One of the advantages of using ethyl N-[3-(3-chlorophenyl)acryloyl]glycinate N-[3-(3-chlorophenyl)acryloyl]glycinate in lab experiments is its wide range of potential applications. It has been shown to exhibit antimicrobial, antifungal, and antitumor properties, making it a useful tool in various fields of science. However, one of the limitations of using this compound is its potential toxicity. It has been shown to exhibit cytotoxic effects in various cell lines, and caution should be taken when handling the compound.

Future Directions

There are many future directions for the study of ethyl N-[3-(3-chlorophenyl)acryloyl]glycinate N-[3-(3-chlorophenyl)acryloyl]glycinate. One area of interest is the development of new compounds based on the structure of this compound with potential biological activity. Another area of interest is the study of the mechanism of action of the compound, which could lead to the development of new drugs with specific targets. Additionally, the compound could be used in the development of new antimicrobial and antifungal agents.

Scientific Research Applications

Ethyl N-[3-(3-chlorophenyl)acryloyl]glycinate has been extensively studied for its potential applications in various fields of science. It has been shown to exhibit antimicrobial, antifungal, and antitumor properties. In addition, it has been used as a building block for the synthesis of other compounds with potential biological activity.

properties

IUPAC Name

ethyl 2-[[(E)-3-(3-chlorophenyl)prop-2-enoyl]amino]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14ClNO3/c1-2-18-13(17)9-15-12(16)7-6-10-4-3-5-11(14)8-10/h3-8H,2,9H2,1H3,(H,15,16)/b7-6+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIWFKGYROMZBEX-VOTSOKGWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CNC(=O)C=CC1=CC(=CC=C1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)CNC(=O)/C=C/C1=CC(=CC=C1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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